molecular formula C18H15NO3 B11841947 Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

Cat. No.: B11841947
M. Wt: 293.3 g/mol
InChI Key: HUMDFNKLONDRRT-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a chemical compound with the molecular formula C18H15NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate
  • 4-Hydroxy-2-quinolones
  • 2-Hydroxyquinoline

Uniqueness

Methyl 2-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is unique due to the presence of the phenyl group at the 4-position of the quinoline ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetate

InChI

InChI=1S/C18H15NO3/c1-22-16(20)11-14-17(12-7-3-2-4-8-12)13-9-5-6-10-15(13)19-18(14)21/h2-10H,11H2,1H3,(H,19,21)

InChI Key

HUMDFNKLONDRRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3

Origin of Product

United States

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